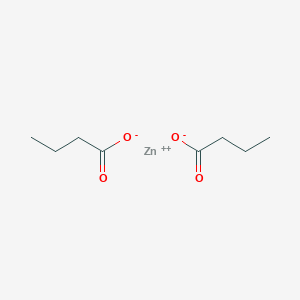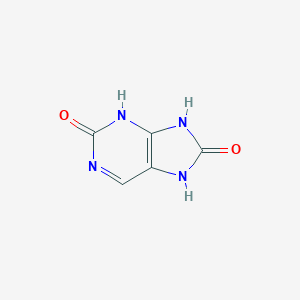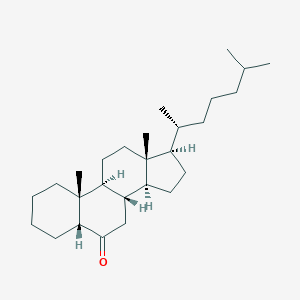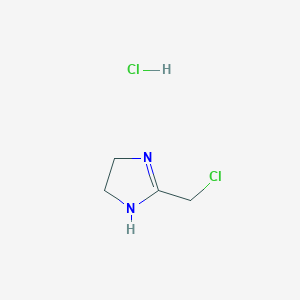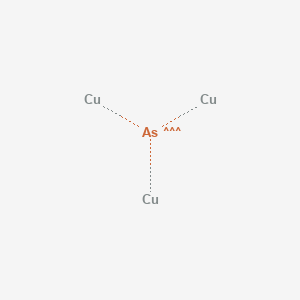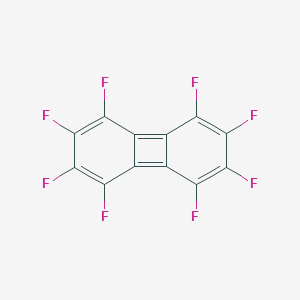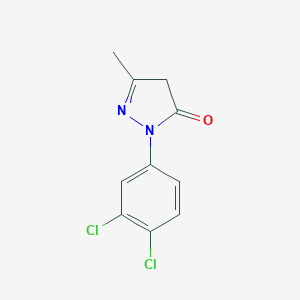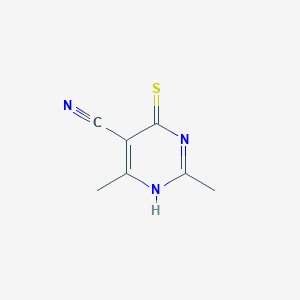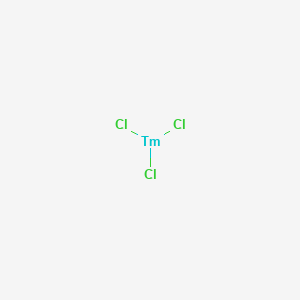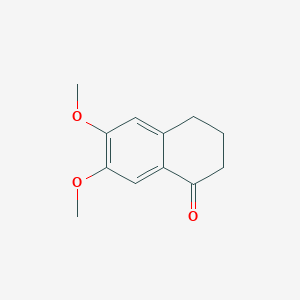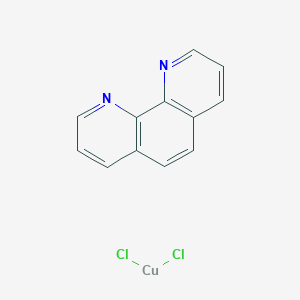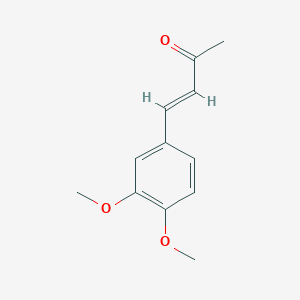
4-(3,4-Dimethoxyphenyl)-3-buten-2-one
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-3-buten-2-one is a chemical compound synthesized from veratraldehyde and acetone via aldol condensation. This process yields a brown solid product at room temperature under basic conditions, with a melting point of 64-65°C and a yield of 73.7%. Veratraldehyde is produced from the alkylation of vanillin using dimethyl sulfate. The structural analysis of this compound has been carried out using Fourier-transform infrared spectroscopy (FTIR), hydrogen-1 nuclear magnetic resonance (H^1 NMR), and gas chromatography-mass spectrometry (GC-MS) (Pranowo, Suputa, & Wahyuningsih, 2010).
Synthesis Analysis
The synthesis involves a room-temperature aldol condensation of veratraldehyde and acetone, resulting in a brown solid product. This method demonstrates the compound's accessibility through relatively simple chemical reactions, showcasing the efficiency of aldol condensation in synthesizing complex organic compounds.
Molecular Structure Analysis
Structural analysis through FTIR, H^1 NMR, and GC-MS confirms the successful synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. These techniques provide insights into the compound's molecular vibrations, hydrogen atom environment, and molecular mass, respectively, offering a comprehensive understanding of its structure.
Chemical Reactions and Properties
Although this compound was tested as a potential fruit flies attractant, it showed inactivity in this role. This outcome highlights the importance of understanding the chemical properties and reactivity of synthesized compounds for specific applications.
Physical Properties Analysis
The physical properties, such as the melting point (64-65°C) and yield (73.7%), indicate the compound's stability and purity. These parameters are crucial for assessing the quality and practicality of the synthesized compound for further applications.
Chemical Properties Analysis
The compound's chemical properties, inferred from its synthesis process and structural analysis, suggest it possesses distinct chemical reactivity patterns typical of butenones and methoxyphenyl compounds. Understanding these properties is essential for exploring its potential in various chemical reactions and applications.
Applications De Recherche Scientifique
Synthesis and Inactivity as a Fruit Fly Attractant : A study by Pranowo, Suputa, and Wahyuningsih (2010) synthesized 4-(3,4-Dimethoxyphenyl)-3-buten-2-one from veratraldehyde and acetone. However, it was found to be an inactive compound as a fruit fly attractant, contrasting with methyl eugenol used as a reference in the experiment (Pranowo, Suputa, & Wahyuningsih, 2010).
Synthesis for Fluorescent Compounds : Tang and Verkade (1996) synthesized chiral auxiliary-bearing isocyanides, including a derivative of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. The derivative exhibited strong fluorescence, indicating potential applications in fluorescence-based studies (Tang & Verkade, 1996).
Crystal Packing Analysis : Kumar et al. (2018) performed crystal packing analysis on a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one. This analysis provided insights into the types of intermolecular interactions and the thermal degradation properties of these compounds (Kumar et al., 2018).
Photophysical Studies : Singh and Kanvah (2001) studied the photophysical properties of 1,2-diarylethenes, including a compound similar to 4-(3,4-Dimethoxyphenyl)-3-buten-2-one. They observed solvent-dependent dual fluorescence in the compound, suggesting applications in photophysical research (Singh & Kanvah, 2001).
COX-2 Inhibitor Characterization : Rullah et al. (2015) characterized a related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor. This study indicates the potential pharmaceutical applications of compounds within this chemical family (Rullah et al., 2015).
Synthesis and Characterization of Related Compounds : Tayade and Waghmare (2016) reported on the synthesis and characterization of a series of compounds containing 3-(3,4-dimethoxyphenyl)prop-2-en-1-one. These studies contribute to understanding the chemical properties and potential applications of such compounds (Tayade & Waghmare, 2016).
Photophysical Investigation of DMHP Dye : Asiri et al. (2017) synthesized and investigated a derivative of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, known as DMHP, for its photophysical properties. The study highlights the potential use of these compounds in the development of fluorescent dyes and sensors (Asiri et al., 2017).
Propriétés
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBNDHXZMIALN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3-buten-2-one | |
CAS RN |
60234-90-4, 15001-27-1 | |
| Record name | Veratralacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060234904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15001-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dimethoxyphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERATRALACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBT8CR6TVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



